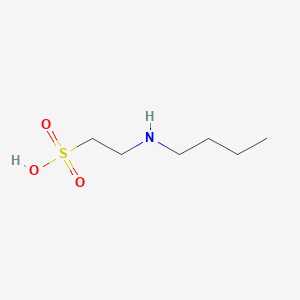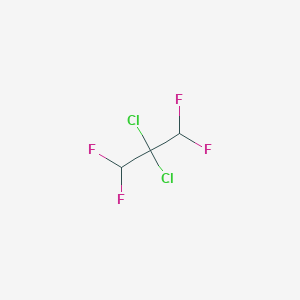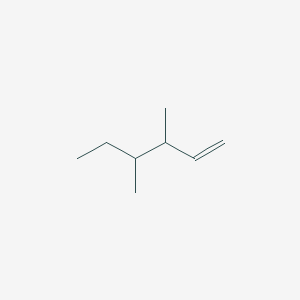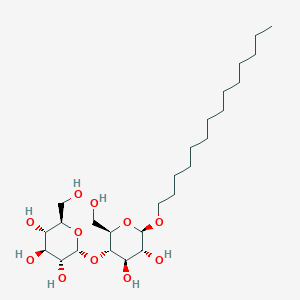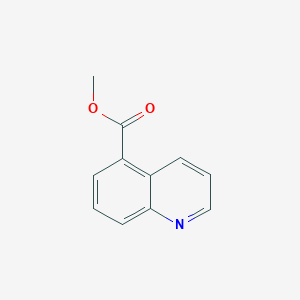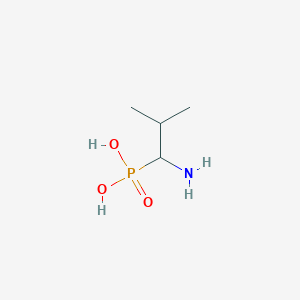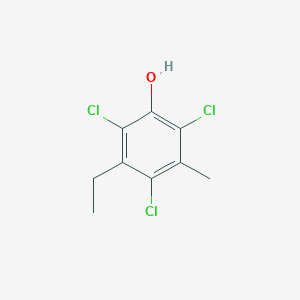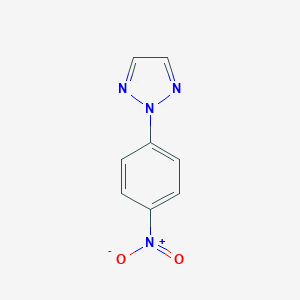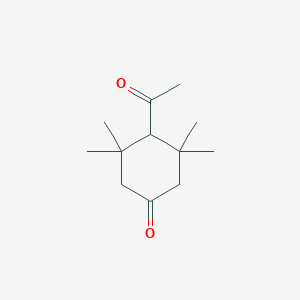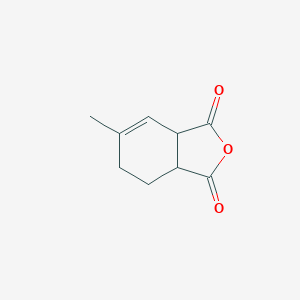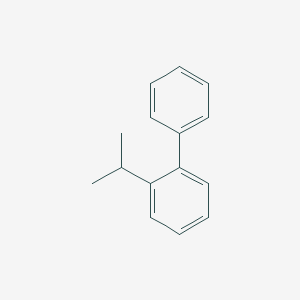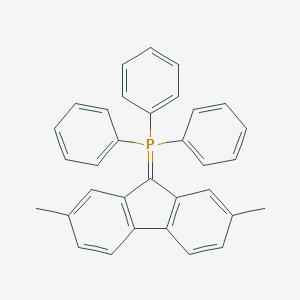
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- is a highly reactive and versatile reagent used in organic synthesis. It is commonly referred to as the Wittig reagent, named after its discoverer, Georg Wittig. The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, which are essential building blocks in organic chemistry.
Mecanismo De Acción
The mechanism of action of Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- involves the formation of a ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl group of the substrate. The resulting oxaphosphetane intermediate is then hydrolyzed to yield the desired alkene product.
Efectos Bioquímicos Y Fisiológicos
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- has no known biochemical or physiological effects. It is a synthetic reagent used exclusively in organic chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- in lab experiments include its high reactivity and selectivity in the formation of carbon-carbon double bonds. The reagent is also relatively easy to handle and store, making it a popular choice for synthetic chemists. However, the reaction is highly exothermic and requires careful control of the reaction conditions to prevent thermal runaway.
Direcciones Futuras
There are numerous future directions for the use of Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- in organic synthesis. One potential area of research is the development of new and more efficient synthetic methods using the Wittig reaction. Another area of interest is the application of the reagent in the synthesis of complex natural products and pharmaceuticals. Additionally, the development of new and more selective variants of the Wittig reagent could lead to the synthesis of previously inaccessible molecules.
Métodos De Síntesis
The synthesis of Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- involves the reaction of triphenylphosphine with a suitable alkyl halide or sulfonate. The resulting phosphonium salt is then treated with a strong base, such as sodium hydride or potassium tert-butoxide, to generate the Phosphorane. The reaction is highly exothermic and requires careful control of the reaction conditions.
Aplicaciones Científicas De Investigación
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- has found numerous applications in scientific research. It is commonly used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. The reagent is particularly useful for the formation of carbon-carbon double bonds in highly functionalized molecules, where traditional methods may fail.
Propiedades
Número CAS |
18916-67-1 |
|---|---|
Nombre del producto |
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- |
Fórmula molecular |
C33H27P |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
(2,7-dimethylfluoren-9-ylidene)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C33H27P/c1-24-18-20-29-30-21-19-25(2)23-32(30)33(31(29)22-24)34(26-12-6-3-7-13-26,27-14-8-4-9-15-27)28-16-10-5-11-17-28/h3-23H,1-2H3 |
Clave InChI |
NNMDVOMSZDCEQK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=C(C2=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C3)C |
SMILES canónico |
CC1=CC2=C(C=C1)C3=C(C2=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C3)C |
Sinónimos |
(2,7-Dimethyl-9H-fluoren-9-ylidene)triphenylphosphorane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



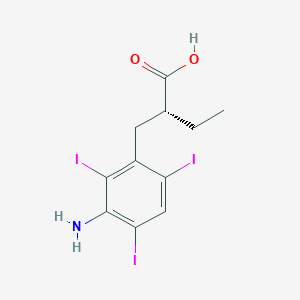
![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)
